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Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied
Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide
provides a comprehensive technical analysis of the compound commonly referred to as 5-
Formyl-2-hydroxybenzamide, establishing its definitive IUPAC name as 2-Hydroxy-5-
formylbenzamide. We will deconstruct the nomenclature rules leading to this assignment, detail
its physicochemical properties, outline a representative synthetic protocol, and discuss
methods for its analytical characterization. This document is intended for researchers,
chemists, and professionals in drug development who require a thorough understanding of this
versatile chemical entity and its place within the broader class of substituted salicylamides.

Part 1: Deconstruction of IUPAC Nomenclature

The naming of a multifunctional aromatic compound requires a systematic approach based on
a defined hierarchy of functional groups. The name "5-Formyl-2-hydroxybenzamide" is nearly
correct but reverses the numerical order of the substituents. The authoritative IUPAC name is
2-Hydroxy-5-formylbenzamide. The logic for this determination is as follows:

« |dentification of the Principal Functional Group: The molecule contains three functional
groups attached to a benzene ring: a carboxamide (-CONHz), a hydroxyl (-OH), and a formyl
(-CHO). According to IUPAC priority rules, the amide group outranks both the aldehyde and
the alcohol. Therefore, the parent structure is a benzamide.
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» Locating the Principal Functional Group: The carbon atom of the benzene ring attached to
the primary amide group is assigned position number 1 (C1).

e Numbering the Substituents: The ring is numbered to give the lowest possible locants to the
substituents. In this case, numbering proceeds clockwise from C1, assigning the hydroxyl
group to position 2 and the formyl group to position 5.

» Alphabetical Ordering of Substituents: The names of the substituent groups are
alphabetized: "formyl" comes before "hydroxy". However, IUPAC nomenclature dictates that
the substituent names are placed in alphabetical order before the parent name, but their
locants (numbers) remain tied to their position on the ring. The final name is constructed by
listing the substituents in alphabetical order, preceded by their locants.

This systematic process leads to the unambiguous and correct IUPAC name: 2-Hydroxy-5-
formylbenzamide.

Logical Derivation of IUPAC Name

The decision-making process for naming the compound can be visualized as follows:

Number Ring: ’
e rars Alphabetize Substituents:
-OH is at C2
-CHO is at C5

Determine Priority: Assign Parent Name:
Amide > Aldehyde > Alcohol Benzamid

Click to download full resolution via product page

Caption: IUPAC Naming Workflow for 2-Hydroxy-5-formylbenzamide.

Part 2: Physicochemical & Structural Data

2-Hydroxy-5-formylbenzamide is a solid organic compound whose structure is foundational to
its chemical reactivity and potential applications. The presence of hydrogen bond donors
(hydroxyl and amide groups) and acceptors (carbonyls and hydroxyl oxygen) suggests
intermolecular interactions that influence its physical properties, such as melting point and
solubility.
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Property Value Source
IUPAC Name 2-Hydroxy-5-formylbenzamide IUPAC Rules
CAS Number 76143-20-9 [1][2]
Molecular Formula CsH7NOs3 [1]

Molecular Weight 165.15 g/mol [1]

Melting Point 204-206 °C [1]

Boiling Point 335.9 °C (Predicted) [1]

MDL Number MFCD13192418 [2]

Part 3: Synthesis & Experimental Protocols

The synthesis of 2-hydroxy-5-formylbenzamide can be achieved through various routes, often
starting from salicylamide (2-hydroxybenzamide). A common and effective method is the direct
formylation of the activated aromatic ring. The Reimer-Tiemann reaction, which uses
chloroform in a basic solution to introduce a formyl group onto a phenol, is a classic example of
such a transformation.

Field-Proven Insight: Causality in Synthesis

The choice of the Reimer-Tiemann reaction is based on the high electron-donating capacity of
the phenoxide ion, formed in situ under basic conditions. This significantly activates the
aromatic ring towards electrophilic substitution. The formyl group is directed predominantly to
the ortho and para positions relative to the powerful hydroxyl directing group. Since the ortho
positions are sterically hindered by the amide group, and one is already occupied, formylation
occurs primarily at the para position (C5), yielding the desired product.

Detailed Experimental Protocol: Formylation of
Salicylamide

This protocol is a representative method adapted from established procedures for the
formylation of phenolic compounds.
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Materials:

Salicylamide (2-hydroxybenzamide)

Sodium hydroxide (NaOH)

Chloroform (CHCIs)

Ethanol

Hydrochloric acid (HCI), dilute

Deionized water

Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

Dissolution: In a 250 mL round-bottom flask, dissolve salicylamide in aqueous ethanol.

Base Addition: Cool the flask in an ice bath and slowly add a concentrated solution of sodium
hydroxide with vigorous stirring. This deprotonates the phenolic hydroxyl group, forming the
highly reactive sodium salicylamide phenoxide.

Addition of Formylating Agent: While maintaining the low temperature, add chloroform
dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the
mixture gently at 60-70°C for 1-2 hours. The reaction progress can be monitored by Thin
Layer Chromatography (TLC).

Workup & Neutralization: After cooling, neutralize the excess sodium hydroxide by carefully
adding dilute hydrochloric acid until the solution is acidic (pH ~5-6). This step protonates the
phenoxide and precipitates the product.

Isolation & Purification: The resulting solid precipitate is collected by vacuum filtration using a
Buchner funnel. The crude product is then washed with cold deionized water to remove
inorganic salts. Further purification can be achieved by recrystallization from an appropriate
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solvent system, such as an ethanol/water mixture, to yield pure 2-hydroxy-5-
formylbenzamide.

Visualized Synthesis Workflow
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Reaction Setup

Salicylamide in
Aqueous Ethanol

'

Add NaOH Solution
(Ice Bath)

Add Chloroform
Dropwise

Heat at 60-70°C
(1-2 hours)

Pure 2-Hydroxy-5-formylbenzamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-hydroxy-5-formylbenzamide.
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Part 4: Analytical Characterization

To confirm the identity and purity of the synthesized 2-hydroxy-5-formylbenzamide, a

combination of spectroscopic techniques is employed. Each method provides unique

information about the molecule's structure.

Technique

Expected Observations

1H NMR

- A sharp singlet around 9.8-10.0 ppm
corresponding to the aldehyde proton (-CHO). -
A broad singlet at a high chemical shift (>11
ppm) for the phenolic hydroxyl proton (-OH). -
Two broad signals for the amide protons (-
CONHz2), typically between 7.5-8.5 ppm. - Three
distinct signals in the aromatic region (approx.
7.0-8.5 ppm) corresponding to the three protons

on the benzene ring.[3][4]

13C NMR

- A signal in the range of 190-200 ppm for the
aldehyde carbonyl carbon. - A signal around
165-170 ppm for the amide carbonyl carbon. -
Six distinct signals for the aromatic carbons,
with the carbon attached to the hydroxyl group
appearing at a high chemical shift (approx. 160

ppm).

FT-IR

- A strong, sharp absorption band around 1680-
1700 cm~1 for the aldehyde C=0 stretch. - A
strong absorption band around 1640-1660 cm~1
for the amide C=0 stretch (Amide | band). - A
broad absorption band in the region of 3100-
3500 cm~1 corresponding to O-H and N-H

stretching vibrations.

Mass Spec.

- Amolecular ion peak (M*) corresponding to
the molecular weight of the compound (165.15

m/z).
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Part 5: Applications and Scientific Relevance

2-Hydroxy-5-formylbenzamide belongs to the salicylamide class of compounds. Salicylamides
and their derivatives are of significant interest in medicinal chemistry and drug discovery due to
their wide range of biological activities.[5]

e Pharmaceutical Intermediates: The compound serves as a versatile building block for
synthesizing more complex molecules. The aldehyde group is a reactive handle for creating
Schiff bases, while the amide and hydroxyl groups can be modified to modulate
physicochemical properties. It is a known impurity or intermediate in the synthesis of drugs
like Labetalol.[1]

» Biological Activity: The salicylamide scaffold is known to exhibit antibacterial, antifungal, and
antimycobacterial properties.[5][6] Halogenated salicylanilides, a related subclass, are used
as anthelmintic drugs and are being investigated for their potential anticancer properties.[6]
[7] The specific biological profile of 2-hydroxy-5-formylbenzamide itself warrants further
investigation, but its structural motifs are present in many biologically active agents.

Conclusion

The correct IUPAC name for the compound with CAS number 76143-20-9 is 2-Hydroxy-5-
formylbenzamide. This name is derived from a systematic application of nomenclature rules
based on functional group priority. As a member of the salicylamide family, this compound is
not merely an academic curiosity but a valuable intermediate in the synthesis of potentially
therapeutic agents. Its well-defined structure, accessible synthesis, and functional group
versatility make it a significant molecule for researchers in synthetic organic chemistry and drug
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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